molecular formula C10H8BrN B1281031 5-Bromo-2-methylquinoline CAS No. 54408-52-5

5-Bromo-2-methylquinoline

Cat. No. B1281031
CAS RN: 54408-52-5
M. Wt: 222.08 g/mol
InChI Key: UICMDSLRHPXLEH-UHFFFAOYSA-N
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Description

5-Bromo-2-methylquinoline is an organic compound with the molecular formula C10H8BrN and a molecular weight of 222.08 . It is used extensively in research in the fields of chemistry, biology, and pharmaceuticals.


Synthesis Analysis

Quinoline derivatives, including 5-Bromo-2-methylquinoline, can be synthesized using various methods. Classical methods include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . More recent techniques involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . For instance, 2-methylquinoline can be synthesized using a modified Doebner–von Miller reaction protocol in the presence of a strong acid .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methylquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H8BrN/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,1H3 .


Physical And Chemical Properties Analysis

5-Bromo-2-methylquinoline is a solid compound . It is sealed in dry conditions and stored at room temperature .

Scientific Research Applications

Medicinal Chemistry

Quinoline, which includes 5-Bromo-2-methylquinoline, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . It’s an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Drug Development

Functionalized quinoline motifs, such as 5-Bromo-2-methylquinoline, have substantial efficacies for future drug development . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

Synthetic Organic Chemistry

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .

Biological and Pharmaceutical Activities

Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented . Quinoline is an essential segment of both natural and synthetic compounds .

Chemical Synthesis

5-Bromo-2-methylquinoline can be used in chemical synthesis . Scientists with experience in areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others have used it .

Intramolecular Cyclization of Acetanilides

It has been reported that the intramolecular cyclization of acetanilide by phosphorus oxychloride in dimethylformamide at 80–90 °C for 5 h provided easy access to 2-chloroquinoline-3-carboaldehydes . This process is known as the Vilsmeier–Haack reaction .

Safety and Hazards

5-Bromo-2-methylquinoline is classified as harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to avoid eating, drinking, or smoking when using this product . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

Quinoline and its derivatives, including 5-Bromo-2-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are vital for leads in drug discovery . Therefore, future research may focus on further exploring the synthesis, properties, and applications of 5-Bromo-2-methylquinoline and its derivatives.

properties

IUPAC Name

5-bromo-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICMDSLRHPXLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481547
Record name 5-BROMO-2-METHYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methylquinoline

CAS RN

54408-52-5
Record name 5-BROMO-2-METHYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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